Allyldodecylbis(2-hydroxyethyl)ammonium chloride
Description
Allyldodecylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) alkyl chain, two 2-hydroxyethyl groups, and an allyl substituent attached to a nitrogen center, with a chloride counterion.
Properties
CAS No. |
93894-19-0 |
|---|---|
Molecular Formula |
C19H40ClNO2 |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
dodecyl-bis(2-hydroxyethyl)-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C19H40NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-15-20(14-4-2,16-18-21)17-19-22;/h4,21-22H,2-3,5-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
NFMBXLINPLPHFK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldodecylbis(2-hydroxyethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or water. The general reaction scheme is as follows:
Starting Materials: Dodecylamine, allyl chloride, and 2-chloroethanol.
Reaction: The dodecylamine is first reacted with allyl chloride to form allyldodecylamine. This intermediate is then reacted with 2-chloroethanol to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allyldodecylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding oxides and alcohols.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of bromide or iodide derivatives.
Scientific Research Applications
Allyldodecylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mechanism of Action
The mechanism of action of allyldodecylbis(2-hydroxyethyl)ammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is facilitated by its cationic nature, which allows it to bind to negatively charged sites on the cell surface. The hydrophobic tail of the molecule inserts into the lipid bilayer, causing membrane destabilization .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous QACs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Allylbis(2-hydroxyethyl)oleylammonium chloride | 95873-53-3 | C25H48ClNO3* | 431.45 (calculated) | Oleyl (C18:1) chain; unsaturated |
| Allylbis(2-hydroxyethyl)tetradecylammonium chloride | 93894-18-9 | C21H44ClNO2 | 378.03 | Tetradecyl (C14); saturated chain |
| Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride | 3010-24-0 | C23H50ClNO2 | 408.11 | Methyl substituent; no allyl group |
*Note: Discrepancy exists between sources for Allylbis(2-hydroxyethyl)oleylammonium chloride; another source lists C25H50ClNO2 (MW 431.45) .
Alkyl Chain Length and Hydrophobicity
- Shorter chains (e.g., C12 dodecyl) : Expected to exhibit higher water solubility and lower CMC compared to longer-chain analogs like the tetradecyl (C14) or oleyl (C18:1) derivatives. This enhances their utility in formulations requiring rapid dispersion .
- Longer chains (e.g., C18 oleyl or octadecyl) : Increased hydrophobicity improves membrane disruption efficacy, making them potent antimicrobials but less soluble in aqueous media .
Substituent Effects
- Allyl vs. Methyl Groups : The allyl group in Allyldodecylbis(2-hydroxyethyl)ammonium chloride introduces a reactive double bond, which may facilitate polymerization or degradation under UV exposure. In contrast, methyl-substituted QACs (e.g., Octadecyl bis(2-hydroxyethyl) methyl ammonium chloride) are more chemically stable but less reactive .
- Hydroxyethyl Groups: Bis(2-hydroxyethyl) substituents enhance hydrophilicity and hydrogen-bonding capacity, improving compatibility with polar solvents and reducing skin irritation compared to non-hydroxylated QACs .
Notes on Data Limitations
- The exact properties of this compound are extrapolated from structural analogs due to insufficient direct evidence.
- Discrepancies in molecular formulas (e.g., C25H48ClNO3 vs. C25H50ClNO2) highlight the need for rigorous source verification .
Biological Activity
Allyldodecylbis(2-hydroxyethyl)ammonium chloride, a quaternary ammonium compound, exhibits significant biological activity that has garnered attention in various fields, including pharmacology and materials science. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, which includes an allyl group and two hydroxyethyl groups attached to the nitrogen atom. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₃₄ClN₂O₂ |
| Molecular Weight | 292.00 g/mol |
| Solubility | Soluble in water |
| Appearance | Colorless to pale yellow liquid |
The biological activity of this compound is primarily attributed to its ability to disrupt cell membranes. This disruption is facilitated by the compound's cationic nature, which allows it to interact with negatively charged components of the cell membrane, leading to increased permeability and potential cell lysis.
Key Mechanisms:
- Membrane Disruption : The compound interacts with phospholipid bilayers, altering their integrity.
- Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties against bacteria and fungi by compromising cell wall integrity.
- Cytotoxicity : Induces apoptosis in certain cancer cell lines through membrane destabilization.
Antimicrobial Properties
Research has demonstrated that this compound exhibits potent antimicrobial activity. For instance, a study evaluated its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate significant potential for use in disinfectants and antiseptics.
Cytotoxicity Against Cancer Cells
A study assessed the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical carcinoma) | 25 |
| MCF-7 (breast carcinoma) | 30 |
| A549 (lung carcinoma) | 20 |
The IC50 values suggest that the compound has a relatively low toxicity threshold, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Application : A case study involved the formulation of a hand sanitizer containing this compound. The sanitizer demonstrated a significant reduction in microbial load on skin surfaces compared to control formulations.
- Cancer Treatment : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in increased apoptosis markers, suggesting its potential as an adjunct therapy in breast cancer treatment.
Safety and Toxicology
Despite its beneficial properties, safety assessments are crucial. Toxicological studies indicate that while the compound has antimicrobial efficacy, it may also pose risks such as skin irritation and cytotoxicity at higher concentrations. The LD50 for acute toxicity was found to be approximately 1650 mg/kg in rats, highlighting the need for careful dosage management in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
